2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound, with the systematic IUPAC name 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide, is a structurally complex molecule featuring a spirocyclic diazaspiro ring system, a 4-bromophenyl substituent, and an acetamide group linked to a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₄H₂₅BrN₃OS, with a molecular weight of 483.45 g/mol . The compound’s design integrates a sulfur-containing bridge (sulfanyl group) between the spirocyclic core and the acetamide side chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c1-15-5-10-19(13-16(15)2)25-20(28)14-29-22-21(17-6-8-18(24)9-7-17)26-23(27-22)11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNVDLWGPDMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted acetamides with spirocyclic or aromatic substituents. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and synthesis methodologies.
Table 1: Structural and Functional Comparison
Key Observations :
Impact of Halogen Substituents: The 4-bromophenyl group in the target compound and analogs (e.g., C250-0433) contributes to high molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Role of Spirocyclic Systems: The 1,4-diazaspiro[4.4]nona-1,3-diene core in the target compound provides conformational rigidity compared to non-spiro analogs (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide). This rigidity may influence binding specificity in biological systems . Enlarging the spiro ring to spiro[4.5]deca (as in ) introduces additional steric bulk, which could modulate receptor binding kinetics .
Acetamide Modifications :
- 3,4-Dimethylphenyl vs. 3,4-dichlorophenyl : The methyl groups in the target compound enhance lipophilicity and may reduce metabolic oxidation, whereas dichloro substituents increase electrophilicity and reactivity .
- Hydrogen-bonding networks : Crystallographic studies of simpler analogs (e.g., N-(4-bromophenyl)acetamide) reveal that N–H⋯O and C–H⋯F interactions stabilize crystal packing, which could correlate with solubility and stability in the solid state .
Synthesis Strategies :
- The target compound and its analogs are typically synthesized via amide coupling (e.g., HATU-mediated reactions) or spirocyclization protocols .
- Modifications to the arylacetamide side chain (e.g., chlorination or methylation) are achieved through selective functionalization of precursor anilines or carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
